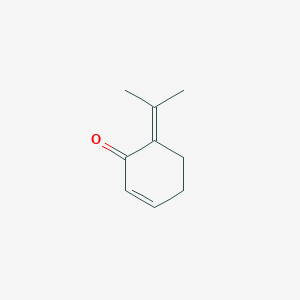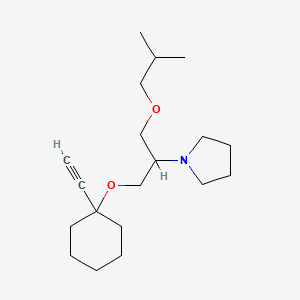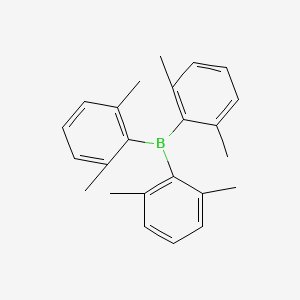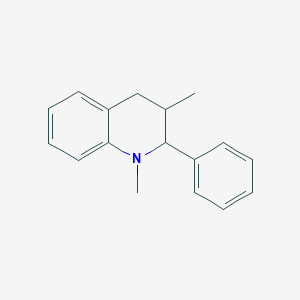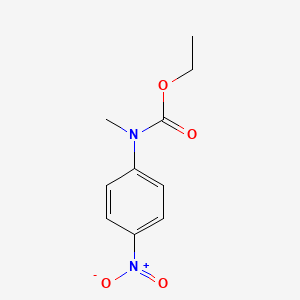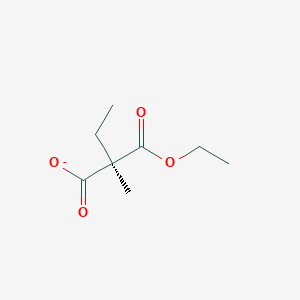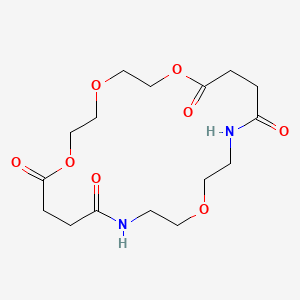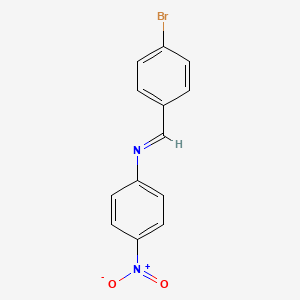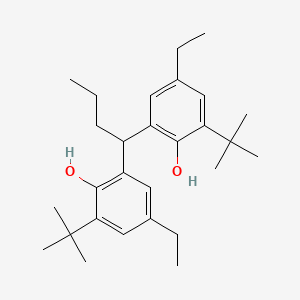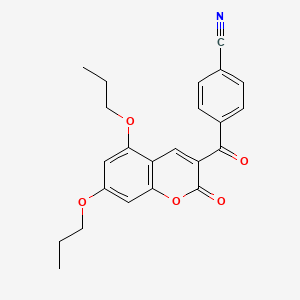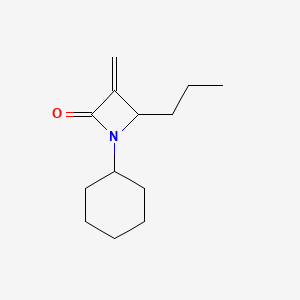![molecular formula C15H15NO4 B14437323 Methyl [4-(4-methoxyphenoxy)phenyl]carbamate CAS No. 80199-16-2](/img/structure/B14437323.png)
Methyl [4-(4-methoxyphenoxy)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-(4-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(4-methoxyphenoxy)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-(4-methoxyphenoxy)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl [4-(4-methoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamate derivatives.
科学的研究の応用
Methyl [4-(4-methoxyphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of methyl [4-(4-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group attached to the carbamate nitrogen.
Phenyl carbamate: A related compound with a phenyl group attached to the carbamate nitrogen.
4-Methoxyphenyl carbamate: Similar to methyl [4-(4-methoxyphenoxy)phenyl]carbamate but lacks the additional phenoxy substitution.
Uniqueness
This compound is unique due to the presence of both methoxy and phenoxy substituents on the aromatic ring. This structural feature may enhance its reactivity and binding properties compared to simpler carbamates .
特性
CAS番号 |
80199-16-2 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
methyl N-[4-(4-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H15NO4/c1-18-12-7-9-14(10-8-12)20-13-5-3-11(4-6-13)16-15(17)19-2/h3-10H,1-2H3,(H,16,17) |
InChIキー |
PWFUTXQBUARQJF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


